molecular formula C14H13ClO5 B11835344 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- CAS No. 61110-69-8

4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo-

Cat. No.: B11835344
CAS No.: 61110-69-8
M. Wt: 296.70 g/mol
InChI Key: YPGOBIMWMJHOFX-UHFFFAOYSA-N
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Description

5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride typically involves the reaction of 5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride can be scaled up by using larger reaction vessels and more efficient reflux systems. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form the corresponding carboxylic acid.

    Esterification: The compound can react with alcohols in the presence of a catalyst to form esters.

Common Reagents and Conditions

    Thionyl Chloride: Used for the conversion of carboxylic acids to acid chlorides.

    Amines: Used in substitution reactions to form amides.

    Alcohols: Used in esterification reactions to form esters.

    Bases: Used in hydrolysis reactions to convert acid chlorides to carboxylic acids.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride involves its reactivity as an acid chloride. The compound can react with nucleophiles to form various derivatives, which may exhibit different biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride: Similar structure with a methoxy group instead of an ethoxy group.

    5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carboxylic acid: The carboxylic acid precursor of the compound.

    4-Oxo-4H-chromene-2-carbonyl chloride: Lacks the ethoxyethoxy substituent.

Uniqueness

5-(2-Ethoxyethoxy)-4-oxo-4H-chromene-2-carbonyl chloride is unique due to the presence of the ethoxyethoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

CAS No.

61110-69-8

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

5-(2-ethoxyethoxy)-4-oxochromene-2-carbonyl chloride

InChI

InChI=1S/C14H13ClO5/c1-2-18-6-7-19-10-4-3-5-11-13(10)9(16)8-12(20-11)14(15)17/h3-5,8H,2,6-7H2,1H3

InChI Key

YPGOBIMWMJHOFX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)Cl

Origin of Product

United States

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